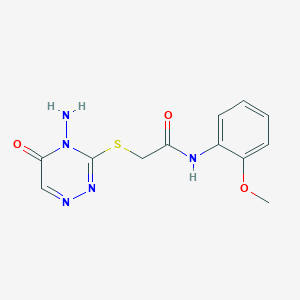

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic triazine derivative characterized by a thioether-linked acetamide moiety and a 2-methoxyphenyl substituent. Its structure integrates a 1,2,4-triazin-3-yl core, which is functionalized with an amino group at position 4 and a ketone at position 3.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S/c1-20-9-5-3-2-4-8(9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGKTEAZSPIGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-HIV properties, cytotoxic effects against cancer cells, and other pharmacological activities.

Chemical Structure

The compound consists of a triazine ring substituted with an amino group and a thioether linkage to a methoxyphenylacetamide moiety. The structural formula can be represented as:

1. Anti-HIV Activity

Research indicates that compounds containing the triazine ring exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that derivatives of triazines can inhibit HIV replication in MT-4 cells effectively. The specific compound may share similar mechanisms due to its structural characteristics.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 0.35 | Anti-HIV |

| Compound B | 0.45 | Anti-HIV |

| This compound | TBD | Potential Anti-HIV |

2. Cytotoxic Activity

The cytotoxic effects of triazine derivatives have been explored in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the triazine core can enhance anticancer activity.

| Cell Line | Compound | IC50 (μg/mL) | Reference |

|---|---|---|---|

| A431 (Skin Cancer) | This compound | TBD | |

| Jurkat (Leukemia) | Compound C | 1.61 ± 1.92 | |

| MCF7 (Breast Cancer) | Compound D | 1.98 ± 1.22 |

The proposed mechanism of action for the anti-HIV activity involves inhibition of viral replication by targeting specific enzymes essential for the viral life cycle. Additionally, the cytotoxic activity may arise from the induction of apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation.

Case Study 1: Anti-HIV Efficacy

In a study published by Abdel-Rahman et al., several triazine derivatives were synthesized and tested for their anti-HIV activity. The results indicated that compounds with substituents similar to those in This compound exhibited potent inhibitory effects against HIV replication in vitro .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazine derivatives highlighted that modifications at the phenyl ring significantly enhanced cytotoxicity against A431 and Jurkat cell lines . The study emphasized that electron-donating groups improved interaction with target proteins involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Weights

Key Observations :

Key Observations :

- The target compound’s acetamide group may offer metabolic stability compared to sulfonamide derivatives (), which are prone to hydrolysis.

Physicochemical and Pharmacokinetic Properties

- Solubility : Polar substituents (e.g., acetyl in ) may enhance aqueous solubility but reduce bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.